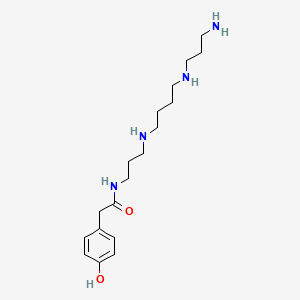
Bibo 3304 trifluoroacetate
Übersicht
Beschreibung
BIBO3304 Trifluoraceat ist ein potenter, oral wirksamer und selektiver Antagonist des Neuropeptid-Y-Rezeptors Y1. Er zeigt eine hohe Affinität sowohl für den humanen als auch für den Ratten-Neuropeptid-Y-Rezeptor Y1, mit halbmaximalen Hemmkonzentrationswerten von 0,38 Nanomolar bzw. 0,72 Nanomolar . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um das Neuropeptid-Y-Rezeptorsystem und seine physiologischen Rollen zu untersuchen.
Wirkmechanismus
Target of Action
Bibo 3304 trifluoroacetate is a high affinity antagonist for the Neuropeptide Y1 (NPY Y1) receptor . The NPY Y1 receptor is a protein in humans that is encoded by the NPY1R gene. It is one of several receptor types for neuropeptide Y, a neuropeptide that is involved in various physiological and homeostatic processes.
Mode of Action
This compound functions by binding to the NPY Y1 receptor with high affinity . It displays over 2600-fold selectivity over Y2, Y4, and Y5 receptors . This selective binding inhibits the action of Neuropeptide Y at the Y1 receptor.
Pharmacokinetics
It is soluble to 100 mm in dmso and to 20 mm in ethanol , which suggests that it could be administered via these solvents. The compound should be stored at +4°C for optimal stability .
Result of Action
The antagonism of the NPY Y1 receptor by this compound results in the inhibition of Neuropeptide Y-induced and fasting-induced feeding in vivo following central administration . It also antagonizes the anxiolytic-like effects of Neuropeptide Y .
Action Environment
As mentioned earlier, the compound should be stored at +4°C for optimal stability .
Biochemische Analyse
Biochemical Properties
Bibo 3304 Trifluoroacetate plays a significant role in biochemical reactions as it interacts with the Neuropeptide Y Y1 receptor (NPY1R) . The nature of these interactions is antagonistic, meaning that this compound binds to the NPY1R and inhibits its function .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its interaction with the NPY1R . By inhibiting the function of NPY1R, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the NPY1R and inhibiting its function . This binding interaction leads to changes in gene expression and can result in the inhibition or activation of enzymes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BIBO3304 Trifluoraceat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und anschließende Modifikationen der funktionellen Gruppen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Sie beinhaltet in der Regel die Anwendung gängiger Techniken der organischen Synthese wie Kondensationsreaktionen, Schutz- und Entschützungsschritte sowie Reinigungsprozesse .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für BIBO3304 Trifluoraceat sind nicht weit verbreitet dokumentiert. Die Verbindung wird typischerweise in spezialisierten Laboren und Forschungseinrichtungen unter Verwendung fortschrittlicher organischer Synthesetechniken hergestellt. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BIBO3304 Trifluoraceat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch an Oxidations- und Reduktionsreaktionen unter bestimmten Bedingungen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile. Typische Bedingungen beinhalten moderate Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen halogenierte Derivate liefern, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
BIBO3304 Trifluoraceat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug eingesetzt, um das Neuropeptid-Y-Rezeptorsystem und seine Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Wird in der Forschung über die physiologischen Rollen von Neuropeptid-Y-Rezeptoren eingesetzt, einschließlich ihrer Beteiligung an Essverhalten, Angst und Stressreaktionen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Fettleibigkeit, Angststörungen und Stoffwechselerkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das Neuropeptid-Y-Rezeptorsystem abzielen
Wirkmechanismus
BIBO3304 Trifluoraceat entfaltet seine Wirkung, indem es selektiv an den Neuropeptid-Y-Rezeptor Y1 bindet und ihn antagonisiert. Dieser Rezeptor ist Teil der G-Protein-gekoppelten Rezeptor-Superfamilie und an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der Nahrungsaufnahme, Angst und des Blutdrucks. Durch die Blockierung des Neuropeptid-Y-Rezeptors Y1 hemmt BIBO3304 Trifluoraceat die nachgeschalteten Signalwege, was zu einem reduzierten Essverhalten und veränderten Stressreaktionen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BIBO3457: Ein Distomer von BIBO3304 Trifluoraceat, das in Forschungsstudien als negative Kontrolle verwendet wird.
MK299: Ein weiterer Antagonist des Neuropeptid-Y-Rezeptors Y1 mit ähnlicher Bindungsaffinität und Selektivität.
GW438014A: Ein selektiver Antagonist des Neuropeptid-Y-Rezeptors Y5, der zum Vergleich in Studien mit Neuropeptid-Y-Rezeptorsubtypen verwendet wird
Einzigartigkeit
BIBO3304 Trifluoraceat ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Neuropeptid-Y-Rezeptor Y1. Er zeigt subnanomolare Affinität für den Rezeptor, was ihn zu einem wertvollen Werkzeug für die Untersuchung des Neuropeptid-Y-Rezeptorsystems macht. Darüber hinaus steigern seine orale Bioverfügbarkeit und seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, seine Nützlichkeit in In-vivo-Studien .
Eigenschaften
IUPAC Name |
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCYYWIBYEOST-GJFSDDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F3N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191868-14-1, 217977-06-5 | |
| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIBO-3304 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIBO 3457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIBO-3304 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)













